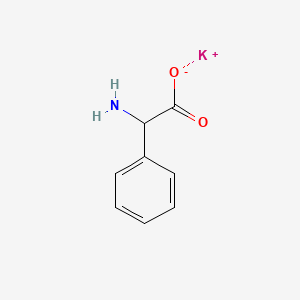

Potassium phenylglycine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

41407-89-0 |

|---|---|

Molecular Formula |

C8H8KNO2 |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

potassium;2-amino-2-phenylacetate |

InChI |

InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |

InChI Key |

JGIMWXQBJDCZAR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Potassium Phenylglycine and Its Derivatives

Novel Synthetic Routes to Potassium Phenylglycine

The synthesis of phenylglycine and its alkali salts, such as potassium phenylglycine, is a cornerstone for the production of various fine chemicals and pharmaceuticals. Research has focused on optimizing existing methods and developing novel routes to enhance yield, purity, and sustainability.

Optimized Amination and Carboxylation Protocols for Phenylglycinates

The construction of the phenylglycine scaffold fundamentally involves the formation of C-N and C-C bonds at the α-carbon. Classical methods like the Strecker synthesis, which involves the reaction of benzaldehyde (B42025), cyanide, and ammonia (B1221849), have been refined for better efficiency and safety. frontiersin.org This one-pot reaction combines amination and carboxylation (via a nitrile intermediate) in a single step.

Modern protocols focus on direct amination of α-halo phenylacetates or the carboxylation of benzylamine (B48309) derivatives. The direct functionalization of amino acids often requires protecting groups for the amino and acid functionalities to prevent unwanted side reactions and chelation with metal catalysts. mdpi.com For instance, the acid group is commonly protected as an ester to facilitate C-H activation processes. mdpi.com

Enantioselective Synthesis Strategies for Chiral Phenylglycine Precursors

Many applications of phenylglycine, particularly in the pharmaceutical industry for antibiotics like ampicillin (B1664943), require a specific enantiomer (e.g., D-phenylglycine). unido.orgepo.org This has driven the development of numerous enantioselective synthesis strategies.

Chemoenzymatic Methods : One prominent industrial method uses hydantoinase enzymes. These enzymes stereospecifically hydrolyze racemic 5-phenylhydantoin (B13835) (derived from benzaldehyde) to the corresponding D-carbamoyl derivative, which is then chemically converted to D-phenylglycine. anatole-klyosov.com This process benefits from the spontaneous racemization of the remaining L-hydantoin under the reaction conditions, allowing for a theoretical yield of 100%. anatole-klyosov.com Another chemoenzymatic approach couples the Strecker synthesis with a nitrilase enzyme reaction for the direct production of chiral phenylglycine. frontiersin.org

Chiral Auxiliaries : (R)-phenylglycine itself can be used as a chiral auxiliary to direct the stereochemistry in the synthesis of other molecules, such as 2-azetidinones (β-lactams). scispace.com Other strategies employ removable chiral auxiliaries attached to the imine or enolate partner in condensation reactions. scispace.comresearchgate.net

Asymmetric Catalysis : Dual hydrogen-bond donor catalysts have been investigated for the enantioselective synthesis of α-allyl and α-aryl amino esters from α-chloroglycinate electrophiles. harvard.edu These catalysts operate through an anion-binding mechanism, creating a chiral ion pair that directs the approach of the nucleophile. harvard.edu

Table 1: Comparison of Enantioselective Synthesis Strategies for Phenylglycine Precursors

| Strategy | Key Reagents/Catalysts | Typical Outcome | Reference |

|---|---|---|---|

| Chemoenzymatic Hydrolysis | Immobilized Hydantoinase | D-phenylglycine from racemic hydantoin | anatole-klyosov.com |

| Chemoenzymatic Strecker Synthesis | Nitrilase from P. fluorescens | (R)- or (S)-phenylglycine | frontiersin.org |

| Asymmetric Transformation | (R)-phenylglycinate as auxiliary | (3S, 4S, αS)-β-lactam with >97% d.e. | scispace.com |

| Anion-Binding Catalysis | Chiral Squaramide Catalysts | Enantioenriched α,α-disubstituted amino esters | harvard.edu |

Electrochemical Synthesis Approaches to Phenylglycine Derivatives

Electrochemical methods offer a unique approach to synthesizing derivatives of phenylglycine, particularly polymers. Poly(N-phenylglycine) (PPG), a conductive polymer, can be synthesized via electrochemical polymerization of N-phenylglycine on a glassy carbon electrode. researchgate.net This method allows for the deposition of polymer films with tunable thickness by controlling the polymerization time. acs.org The resulting polymer has a different electronic structure compared to the monomer, including a reduced bandgap, which is of interest for applications in electrochromic devices and biosensors. researchgate.netacs.org The synthesis is typically performed in an acidic aqueous solution, and various parameters such as scan rate, monomer concentration, and doping agents are optimized to control the polymerization process. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of Alkali Phenylglycinates

The principles of green chemistry are increasingly influencing the synthesis of commodity and fine chemicals, including alkali phenylglycinates. The goal is to design processes that are safer, more efficient, and environmentally benign. ecoonline.comrroij.com

The 12 principles of green chemistry provide a framework for achieving this sustainability:

Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. ecoonline.comacs.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses : Methods should use and generate substances that possess little or no toxicity to human health and the environment. ecoonline.comacs.org

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. ecoonline.comacs.org

Design for Energy Efficiency : Energy requirements should be recognized for their environmental and economic impacts and should be minimized. Syntheses at ambient temperature and pressure are ideal. ecoonline.com

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. ecoonline.com

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org

Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. ecoonline.com

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. ecoonline.com

Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. ecoonline.com

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. ecoonline.com

In the context of potassium phenylglycine synthesis, applying these principles could involve using enzymatic catalysts (Principle 9) to avoid protecting groups (Principle 8) and hazardous reagents, or conducting reactions in water or greener solvents (Principle 5). acs.org

Large-Scale Preparations and Process Optimization for Industrial Relevance

The industrial production of D-(-)-phenylglycine and its salts is significant due to its role as a key intermediate for semi-synthetic antibiotics. unido.organatole-klyosov.com A well-known industrial product is the "Dane salt," which is a potassium salt of N-(1-methyl-2-alkoxycarbonyl-vinyl)-D-2-phenyl-glycine. epo.orggoogle.com This derivative is formed by reacting D-phenylglycine with an alkali hydroxide (B78521) (like potassium hydroxide) and an acetoacetic acid ester in an alcohol solvent. epo.orggoogle.com

Process optimization for large-scale preparation focuses on several factors:

Solvent and Temperature Control : The choice of solvent (e.g., methanol (B129727), ethanol) and strict temperature control are critical. For instance, in some processes, maintaining a narrow temperature range of 65-70 °C is necessary to prevent side reactions like re-esterification. google.com

Crystallization and Filtration : On an industrial scale, ensuring efficient crystallization and filtration of the product is paramount. A change in solvent, such as replacing methanol with toluene (B28343) during the workup, can facilitate product isolation and handling. google.com

Economic Viability : The economic feasibility of production is highly dependent on the production capacity, with a minimum economic scale estimated to be around 100 tons per year for D-alpha-phenylglycine. unido.org The recovery and recycling of solvents and reagents, such as tartaric acid used in classical resolutions, significantly impact the process economics. unido.org

Table 2: Industrial Synthesis of a Phenylglycine Dane Salt

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | D(-)-α-phenylglycine, Potassium Hydroxide, Acetoacetic acid ester (e.g., methylester) | google.com |

| Solvent | Methanol, often replaced with Toluene for workup | google.com |

| Reaction | The components are refluxed, followed by pH adjustment and distillation to induce crystallization. | epo.orggoogle.com |

| Key Challenge | On a large scale, ensuring the product does not contain unreacted starting materials and can be easily filtered. | google.com |

Derivatization Strategies and Functionalization of Phenylglycine Intermediates

Phenylglycine serves as a versatile intermediate that can be functionalized at the phenyl ring, the α-carbon, the amino group, or the carboxyl group. These derivatizations lead to a wide range of compounds with tailored properties.

A powerful strategy for functionalizing the aromatic ring is through transition metal-catalyzed C-H bond activation. mdpi.com Orthopalladation of phenylglycine esters, for example, allows for the regioselective introduction of various functional groups at the ortho position of the phenyl ring. mdpi.comacs.orgresearchgate.net The resulting orthopalladated dimer can react with halogenating agents to produce o-halogenated phenylglycines or with reagents like PhI(OAc)₂ in the presence of alcohols to yield o-alkoxylated derivatives. mdpi.comresearchgate.net However, these reactions can sometimes lead to a partial loss of enantiomeric purity if a chiral starting material is used. mdpi.comresearchgate.net

Further derivatization strategies include:

N-Acylation and N-Arylation : The amino group is readily acylated or arylated to form amides. For example, N-(4-acetylphenyl)glycine can be synthesized and used as a scaffold for further modifications to create potential anti-inflammatory agents. nih.gov

Esterification : The carboxyl group is typically protected as an ester (e.g., methyl or ethyl ester) to facilitate other reactions, such as C-H functionalization or reactions at the amino group. acs.orgcsic.es

Cyclization Reactions : Phenylglycine derivatives are precursors to various heterocyclic structures. For instance, they can be converted into β-keto esters and subsequently into key diamine intermediates for the synthesis of 3-phenyl-substituted piperazine-2-acetic acid esters. nih.gov

Table 3: Selected Derivatization Reactions of Phenylglycine Intermediates

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| ortho-Halogenation | Orthopalladated phenylglycinate, I₂, Br₂ | o-Iodo- or o-Bromo-phenylglycinate | mdpi.comresearchgate.net |

| ortho-Alkoxylation | Orthopalladated phenylglycinate, PhI(OAc)₂, ROH | o-Alkoxy-phenylglycinate | mdpi.comresearchgate.net |

| Annulation/Cyclization | Bromoethyldiphenylsulfonium triflate, TFA | 3-Phenyl piperazine-2-acetic acid esters | nih.gov |

| N-Arylation/Acylation | 4-aminoacetophenone, chloroacetic acid | N-(4-acetylphenyl)glycine | nih.gov |

Utilization of Aldehyde and Cyanide Precursors in Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains a fundamental and economical method for preparing racemic α-amino acids, including phenylglycine. nih.govencyclopedia.pubwikipedia.org The reaction involves the condensation of an aldehyde (or ketone) with an amine and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.orgresearchgate.net

The generally accepted mechanism begins with the formation of an iminium ion from the reaction of an aldehyde or ketone with ammonia or an amine. encyclopedia.pubnih.gov This is followed by the nucleophilic attack of a cyanide ion on the iminium carbon, yielding an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. nih.govmasterorganicchemistry.com For safety and convenience, solid ammonium (B1175870) chloride is often used as the ammonia source, and solid sodium or potassium cyanide replaces the more hazardous hydrogen cyanide gas. nih.govmasterorganicchemistry.com

A variety of catalysts have been developed to improve the efficiency and environmental friendliness of the Strecker reaction. These include:

Indium powder in water nih.gov

Calcium catalysts rsc.org

Sulfated polyborate mdpi.com

Gold nanoparticles capped with a porous silica (B1680970) shell tandfonline.com

A chemoenzymatic approach has also been developed, combining the chemical Strecker synthesis of racemic phenylglycinonitrile with an enzymatic resolution step. frontiersin.orgfrontiersin.org This method allows for the production of enantiomerically pure (R)- or (S)-phenylglycine by using specific nitrilase variants that selectively hydrolyze one enantiomer of the aminonitrile. frontiersin.org This process can achieve a dynamic kinetic resolution, where the unreacted enantiomer racemizes in situ under the alkaline reaction conditions, theoretically allowing for a 100% yield of the desired enantiomer. frontiersin.orgfrontiersin.org

| Catalyst/Method | Key Features | Reported Yields | Reference |

|---|---|---|---|

| Indium powder in water | Environmentally benign, rapid reaction times (30 min - 1.5 hr) | Excellent | nih.gov |

| Calcium catalyzed | Operationally simple, tolerant of various functional groups | Good to excellent | rsc.org |

| Sulfated polyborate | Solvent-free conditions, catalyst reusable up to four times | Up to 99% | mdpi.com |

| Au@pSiO2 nanocatalyst | Heterogeneous, recyclable, solvent-free conditions | Good to excellent | tandfonline.com |

| Chemoenzymatic (Nitrilase) | Enantioselective synthesis of (R)- or (S)-phenylglycine | High enantiomeric excess (ee) | frontiersin.orgfrontiersin.org |

Functional Group Interconversions in Potassium Phenylglycinate Context

Functional group interconversions (FGI) are essential transformations in organic synthesis that allow for the modification of a molecule's chemical properties and reactivity. solubilityofthings.comimperial.ac.uk In the context of potassium phenylglycinate, FGIs are crucial for creating derivatives with specific functionalities or for protecting certain groups during multi-step syntheses. libretexts.orgcsic.es

Key functional group interconversions relevant to phenylglycine derivatives include:

Amine to Carboxylic Acid: The amino group can be converted to a carboxylic acid through reaction with dicarboxylic acid anhydrides like succinic or malic anhydride (B1165640). biosyn.com

Protection of Amino Groups: The amino group is highly reactive and often needs to be protected during synthesis. libretexts.org Common protecting groups include acyl groups, which reduce the nucleophilicity of the nitrogen. libretexts.org

Reduction of Carboxylic Acids: Carboxylic acids and their derivatives can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

Synthesis from α-Keto Acids: Phenylglycine can be synthesized via the reductive amination of an α-keto acid using ammonia and a reducing agent like sodium borohydride (B1222165) (NaBH4). openstax.org

Carbonylation of Orthopalladated Phenylglycine: A regioselective synthesis of 2-alkoxycarbonyl- and 2-(aminocarbonyl)phenylglycinate methyl esters can be achieved through the carbonylation of an orthopalladated phenylglycine complex in the presence of nucleophiles. csic.es

| Transformation | Reagents/Method | Resulting Functional Group | Reference |

|---|---|---|---|

| Amine to Carboxylic Acid | Succinic anhydride or malic anhydride | Carboxylic acid | biosyn.com |

| Amino Group Protection | Acylation | Amide | libretexts.org |

| Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH4) | Alcohol | imperial.ac.uk |

| α-Keto Acid to Amino Acid | Reductive amination (NH3, NaBH4) | Amine (forming the amino acid) | openstax.org |

| Orthopalladated Phenylglycine Carbonylation | CO, Nucleophiles (HNu) | 2-Alkoxycarbonyl or 2-(Aminocarbonyl) group | csic.es |

Solid-Phase Synthesis Applications for Phenylglycine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the preferred method for producing peptides due to its efficiency and feasibility. luxembourg-bio.compeptide.com However, the incorporation of phenylglycine into peptide chains via SPPS presents a significant challenge due to the increased acidity of the α-proton, which makes it prone to racemization (epimerization) under the basic conditions of the synthesis. luxembourg-bio.commdpi.comnih.gov

Racemization primarily occurs during the base-catalyzed coupling of the Fmoc-protected phenylglycine (Fmoc-Phg-OH) and, to a lesser extent, during the removal of the Fmoc protecting group. luxembourg-bio.comnih.govresearchgate.net This side reaction can significantly impact the biological activity of the final peptide. mdpi.com

Several strategies have been developed to minimize racemization during the SPPS of phenylglycine-containing peptides:

Choice of Coupling Reagents and Bases: The use of specific coupling reagents and sterically hindered, weaker bases has been shown to reduce epimerization. luxembourg-bio.com For instance, employing coupling reagents like DEPBT or COMU in combination with bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can significantly suppress racemization. luxembourg-bio.com

Microwave-Assisted SPPS: Microwave-assisted SPPS can reduce reaction times, which may help to limit the extent of racemization. nih.gov However, higher temperatures can also promote epimerization, so careful optimization of conditions is necessary. researchgate.netunibas.it

Use of "Difficult Sequence" Protocols: Peptides containing a high number of hydrophobic or β-branched amino acids, like phenylglycine, are considered "difficult sequences" and are prone to aggregation. nih.gov Specialized protocols and reagents are often required to overcome these challenges. nih.gov

| Challenge | Mitigation Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Racemization of Phenylglycine | Optimized Coupling Chemistry | Coupling reagents: DEPBT, COMU; Bases: TMP, DMP | luxembourg-bio.com |

| Microwave-Assisted SPPS | DMTMM-BF4 coupling reagent with NMM as base at 50°C | nih.gov | |

| Peptide Aggregation | "Difficult Sequence" Protocols | Specialized solvents and reagents to improve solubility and reduce aggregation | nih.gov |

| Fmoc Deprotection-Induced Racemization | Use of weaker bases or shorter deprotection times | e.g., 20% piperidine (B6355638) in DMF | luxembourg-bio.comnih.gov |

Elucidation of Reaction Mechanisms and Kinetics Involving Potassium Phenylglycine

Mechanistic Pathways of Potassium Phenylglycine Participation in Organic Transformations

The unique structure of potassium phenylglycine, featuring a carboxylate, an amino group, and a phenyl ring attached to a stereocenter, allows it to engage in a diverse array of chemical reactions. The specific pathway followed is often dictated by the reaction conditions and the nature of the other reactants.

Potassium phenylglycine and its derivatives can be involved in radical reactions, often initiated by a single-electron transfer (SET) process. In these mechanisms, an electron is transferred to or from the phenylglycine moiety, generating a radical ion intermediate that subsequently undergoes further reactions.

For instance, the reaction of related Δ2-oxazoline-5-ones with potassium metal in tetrahydrofuran (B95107) (THF) suggests the formation of radical anion intermediates. organicchemistrytutor.com These intermediates can then undergo fragmentation or other transformations to yield a variety of products. organicchemistrytutor.com More directly, N-phenylglycine can participate in the generation of α-aminoalkyl radicals. This occurs via an SET from the ground-state N-phenylglycine to an excited-state maleimide (B117702) under UVA irradiation, forming an annulation product. researchgate.net The mechanism involves the formation of an N-phenylglycine radical cation, which can then undergo deprotonation or decarboxylation to produce a reactive α-amino radical. researchgate.netgoogle.com

The photodecomposition of N-phenylglycine (NPG) sensitized by pyrene (B120774) provides further insight into these SET processes. The reaction proceeds through the formation of an emissive exciplex, followed by an electron transfer from NPG to the singlet excited pyrene. This generates the NPG radical cation, which then leads to the formation of the PhNHCH₂• radical, a key reactive intermediate. researchgate.net The efficiency of this process can be enhanced by the addition of an electron acceptor. researchgate.net Similarly, photoreduction of 3-methylquinoxalin-2-one derivatives by N-phenylglycine is initiated by a photoinduced single electron transfer, followed by a proton transfer to yield the final products. google.com

The use of alkali metals like potassium can also initiate such radical pathways. The reaction of certain oxazolinones with potassium in THF leads to products derived from radical anion intermediates. scispace.com While direct studies on potassium phenylglycine are less common, the behavior of related compounds strongly supports its potential to engage in SET mechanisms, particularly given the known ability of potassium to act as a single-electron donor. wikipedia.orgusitc.gov

The amino acid moiety of potassium phenylglycine is susceptible to oxidation, which can lead to the loss of the carboxyl group (decarboxylation) and the amino group (deamination). These reactions are often facilitated by strong oxidizing agents.

A key example is the oxidative decarboxylation and deamination of DL-α-phenylglycine using lead tetraacetate (LTA) in acetic acid. rsc.org The reaction is first-order with respect to both the amino acid and the oxidant. rsc.org The products of this reaction under specific conditions are benzaldehyde (B42025), ammonia (B1221849), and carbon dioxide, indicating the cleavage of both the C-C bond of the carboxyl group and the C-N bond of the amino group. rsc.org The reaction is catalyzed by pyridine (B92270) and is influenced by the solvent polarity, suggesting a dipole-dipole type interaction in the transition state. rsc.org

Similarly, the oxidation of N-phenyl glycine (B1666218) by peroxomonosulfate (PMS) in an acidic medium also results in oxidative decarboxylation. libretexts.org The reaction is first-order with respect to N-phenyl glycine, and its rate is inhibited by increasing acid concentration. libretexts.org This process can be catalyzed by metal ions such as Cu²⁺ and VO²⁺. libretexts.org

These oxidative pathways typically involve the formation of an intermediate complex between the amino acid and the oxidizing agent. This is followed by an electron transfer and subsequent fragmentation, leading to the release of CO₂ and the formation of an imine intermediate, which can then be hydrolyzed to an aldehyde and ammonia. rsc.orggoogle.com

The nitrogen atom of the amino group in phenylglycine can act as a nucleophile, participating in addition reactions, which can be followed by rearrangement pathways. While the potassium salt form reduces the nucleophilicity of the free amine, in appropriate conditions, it or its derivatives can engage in such transformations.

For instance, N-Boc-phenylglycines have been used as co-catalysts in the semipinacol rearrangement of vinylogous α-ketols. The proposed mechanism involves a series of steps including a nucleophilic addition. wikipedia.org While not a direct reaction of potassium phenylglycine, this illustrates the potential for the phenylglycine scaffold to participate in such reaction cascades.

More broadly, the principles of nucleophilic addition to carbonyl groups are well-established. vanderbilt.edufrontiersin.orguomustansiriyah.edu.iq The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. vanderbilt.educhemsociety.org.ng In the context of phenylglycine derivatives, this can be an intramolecular or intermolecular process, potentially initiating a cascade of reactions.

Rearrangement reactions involving phenylglycine derivatives have also been studied. The Chapman rearrangement, an intramolecular migration of an aryl group from an oxygen to a nitrogen atom, has been observed in derivatives of phenylglycine. youtube.com Similarly, the rsc.orgyoutube.com-Wittig rearrangement, a base-induced carbon-carbon bond-forming reaction, has been demonstrated with derivatives of phenylglycine, where the acidity of the benzylic α-proton plays a key role. mdpi.com

The phenyl ring of potassium phenylglycine is an aromatic system and, as such, can undergo electrophilic aromatic substitution (EAS). The position of substitution (ortho, meta, or para) is directed by the substituents already present on the ring: the amino group (-NH₂) and the carboxylate group (-COO⁻K⁺).

The amino group is a powerful activating group and an ortho-, para-director. scispace.comrsc.org It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of the electrophile at the ortho and para positions. organicchemistrytutor.comacs.org This significantly increases the rate of reaction compared to benzene. youtube.com

Conversely, the carboxylate group, like a carboxylic acid or ester, is generally considered a deactivating group and a meta-director. libretexts.orgwikipedia.org It withdraws electron density from the aromatic ring, making it less nucleophilic and destabilizing the arenium ion intermediates for ortho and para substitution more than for meta substitution. wikipedia.org

In potassium phenylglycine, these two groups exert opposing effects. However, the strong activating and ortho-, para-directing effect of the amino group typically dominates over the deactivating, meta-directing effect of the carboxylate group. libretexts.orgyoutube.com Therefore, electrophilic substitution on potassium phenylglycine is expected to occur primarily at the ortho and para positions relative to the amino group.

Specific examples of the functionalization of the phenylglycine ring, such as palladium-mediated ortho-halogenation (with reagents like PhICl₂, Br₂, I₂) and ortho-alkoxylation, have been reported for phenylglycine derivatives. masterorganicchemistry.comnih.gov While these reactions proceed through an organometallic C-H activation mechanism rather than a classical EAS pathway, they demonstrate that the ortho position is accessible for functionalization. masterorganicchemistry.comnih.gov Standard EAS reactions like nitration and Friedel-Crafts reactions on unsubstituted potassium phenylglycine are less documented, but the directing effects of the functional groups provide a strong basis for predicting the reaction outcomes. google.comwikipedia.orgfrontiersin.orgacs.org

Kinetic Investigations of Reactions Involving Potassium Phenylglycine

Kinetic studies provide quantitative insights into reaction rates, the influence of reactant concentrations, and the energy barriers associated with the transformation. For reactions involving potassium phenylglycine and its derivatives, kinetic data helps to substantiate proposed mechanisms.

For the oxidative decarboxylation of DL-α-phenylglycine by lead tetraacetate, the reaction was found to be first order in both the amino acid and the oxidant. rsc.org The rate law can be expressed as: Rate = k[Phenylglycine][LTA] The study also noted a catalytic effect of pyridine, with the reaction being first order with respect to the catalyst concentration. rsc.org

In the oxidation of N-phenyl glycine by peroxomonosulfate (PMS), the rate law was found to be: Rate ∝ k[H⁺][N-Phenyl Glycine][Catalyst] / {1 + k'[H⁺] + k'''[N-Phenyl Glycine]} This more complex rate law suggests a multi-step mechanism likely involving pre-equilibria. libretexts.org

Once rate constants (k) are determined at various temperatures, the activation parameters for the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Arrhenius and Eyring equations. acs.org

Arrhenius Equation: ln(k) = ln(A) - Ea / (RT)

Eyring Equation: ln(k/T) = -ΔH‡ / (RT) + ΔS‡ / R + ln(kB/h)

These parameters provide crucial information about the transition state of the rate-determining step. For example, a large negative entropy of activation suggests a highly ordered transition state, which is consistent with a mechanism involving the association of multiple molecules.

The following tables summarize some of the kinetic and thermodynamic parameters reported for reactions involving phenylglycine and its derivatives.

Table 1: Kinetic Data for the Oxidative Decarboxylation of Phenylglycine Derivatives

| Reaction | Oxidant | Catalyst | Order in Phenylglycine | Order in Oxidant | Reference |

| DL-α-Phenylglycine | Lead Tetraacetate | None | 1 | 1 | rsc.org |

| DL-α-Phenylglycine | Lead Tetraacetate | Pyridine | 1 | 1 | rsc.org |

| N-Phenyl Glycine | Peroxomonosulfate | Cu²⁺/VO²⁺ | 1 | 1 | libretexts.org |

Table 2: Activation Parameters for Reactions of Phenylglycine Derivatives

| Reaction | Conditions | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Ea (kcal/mol) | Reference |

| Oxidative Decarboxylation of DL-α-Phenylglycine (uncatalysed) | Acetic Acid/Water | 13.9 | -22.3 | 14.5 | rsc.org |

| Oxidative Decarboxylation of DL-α-Phenylglycine (pyridine catalysed) | Acetic Acid/Water | 11.0 | -26.0 | 11.6 | rsc.org |

| Racemization of Phenylglycine | pH 10 | 19.9 - 20.4 | -24.5 to +29.0 | - | mdpi.com |

| Oxidative Decarboxylation by D-Amino Acid Oxidase | pH 8.3 | - | - | - | wikipedia.orgacs.org |

These kinetic investigations, by providing hard data on reaction rates and energy profiles, are indispensable for validating the mechanistic pathways proposed for reactions involving potassium phenylglycine.

Solvent Effects on Reaction Kinetics and Stereoselectivity

The choice of solvent plays a critical role in the reaction kinetics and stereoselectivity of processes involving potassium phenylglycine and its derivatives. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism, thereby affecting both the rate and the stereochemical outcome of the reaction.

In the context of palladium-catalyzed three-component reactions involving potassium aryltrifluoroborate (a precursor to the phenylglycine derivative), the solvent has a profound impact on the reaction's efficiency. beilstein-journals.org A survey of different solvents revealed that nitromethane (B149229) was uniquely effective for this transformation, while other common solvents like ethyl acetate, acetonitrile, tetrahydrofuran (THF), or dichloromethane (B109758) (DCM) resulted in only trace amounts of the desired α-arylglycine product. beilstein-journals.org Similarly, in the allylation of chiral nitro imines derived from phenylglycine, reduced solubility of the starting material in ether and dimethoxyethane (DME) led to poorer results compared to other solvents. nih.gov

The stereoselectivity of reactions is also highly dependent on the solvent environment. For instance, in the enantioselective extraction of phenylglycine enantiomers using (S)-BINAP–metal complexes, the efficiency and selectivity are strongly dependent on the type of organic solvent used. acs.org The complex [(S)-BINAP(CH3CN)Cu][PF6] dissolved in an organic phase exhibits high selectivity, preferentially extracting L-phenylglycine from an aqueous phase. acs.org

In enzyme-catalyzed reactions, the presence of miscible organic solvents can significantly alter the reaction conditions and enzyme performance. The addition of organic solvents such as acetone, isopropanol, or dimethylformamide (DMF) to an aqueous buffer can drastically change the buffer's pH. nih.gov This necessitates careful consideration and potential adjustment of the pH to maintain optimal enzyme activity for reactions like the transamination of D-(-)-α-Phenylglycine catalyzed by D-phenylglycine aminotransferase (D-PhgAT). nih.gov The stability and residual activity of the enzyme are also affected by the specific organic solvent and temperature. nih.gov For example, after treatment with absolute organic solvents and rehydration, the enzyme's residual activity decreased in a temperature-dependent manner, with different effects observed for acetone, isopropanol, and DMF. nih.gov

The following table summarizes the observed effects of different solvents on reactions involving phenylglycine derivatives.

| Solvent | Reaction Type | Observation | Reference(s) |

| Nitromethane | Palladium-catalyzed three-component synthesis of α-arylglycine | Reaction proceeds efficiently. | beilstein-journals.org |

| Ethyl Acetate | Palladium-catalyzed three-component synthesis of α-arylglycine | Trace amounts of product formed. | beilstein-journals.org |

| Acetonitrile | Palladium-catalyzed three-component synthesis of α-arylglycine | Trace amounts of product formed. | beilstein-journals.org |

| Tetrahydrofuran (THF) | Palladium-catalyzed three-component synthesis of α-arylglycine | Trace amounts of product formed. | beilstein-journals.org |

| Dichloromethane (DCM) | Palladium-catalyzed three-component synthesis of α-arylglycine | Trace amounts of product formed. | beilstein-journals.org |

| Ether | Allylation of chiral nitro imines | Poorer results due to reduced solubility of starting material. | nih.gov |

| Dimethoxyethane (DME) | Allylation of chiral nitro imines | Poorer results due to reduced solubility of starting material. | nih.gov |

| Acetone | D-PhgAT catalyzed transamination | Affects buffer pH; enzyme residual activity decreases with temperature after treatment. | nih.gov |

| Isopropanol | D-PhgAT catalyzed transamination | Affects buffer pH; enzyme residual activity decreases with temperature after treatment. | nih.gov |

| Dimethylformamide (DMF) | D-PhgAT catalyzed transamination | Affects buffer pH; highest residual enzyme activity observed at 40 °C after treatment. | nih.gov |

Isotope Effects in Mechanistic Elucidation (e.g., Deuterium (B1214612) and Tritium (B154650) Exchange)

Isotope effects, particularly those involving the substitution of hydrogen with deuterium (D) or tritium (T), are powerful tools for elucidating the mechanisms of reactions involving potassium phenylglycine. nih.govlibretexts.org By comparing the rates of reaction of the normal substrate with its isotopically labeled counterpart (a kinetic isotope effect or KIE), researchers can infer whether a specific C-H bond is broken in the rate-determining step of the reaction. libretexts.org

Studies on the racemization of phenylglycine have shown that the rate constant for tritium exchange is essentially identical to the rate of racemization at different temperatures. lookchem.com This finding supports a mechanism involving a carbanion-type intermediate and argues against a concerted push-pull mechanism where the rates of racemization and tritium incorporation would differ. lookchem.com

In platinum-catalyzed hydrogen isotope exchange reactions, potassium tetrachloroplatinate(II) (K₂PtCl₄) has been proven to be an efficient homogeneous catalyst for the deuterium and tritium exchange of the aromatic hydrogens of phenylglycine in an acidic medium (D₂O/DCl or THO). akjournals.comakjournals.comakjournals.com The exchange on the aromatic ring proceeds via an electrophilic substitution mechanism, involving the reversible formation of a π-complex between the platinum(II) catalyst and the aromatic ring. akjournals.comakjournals.com The reaction conditions significantly influence the extent of deuteration. For example, at 100°C (373 K), nearly complete replacement of aromatic hydrogens with deuterium was achieved after 72 hours. akjournals.comakjournals.com The exchange at the alpha position of the aliphatic chain was found to be very rapid in the 80-100°C temperature range. akjournals.com

The following table presents data on the deuteration of phenylglycine in the presence of K₂PtCl₄, illustrating the effect of temperature and time on the degree of hydrogen exchange.

| Temperature (K) | Time (h) | Degree of Deuteration (Aromatic Ring) | Reference(s) |

| 353 | 26 | Partial | akjournals.com |

| 353 | 76 | Increased | akjournals.com |

| 373 | 6 | Partial | akjournals.com |

| 373 | 24 | Increased | akjournals.com |

| 373 | 52 | High | akjournals.com |

| 373 | 72 | Nearly complete | akjournals.comakjournals.com |

| 403 | 5.5 | Partial | akjournals.com |

| 403 | 24 | Nearly complete | akjournals.com |

In enzymatic systems, deuterium isotope effects provide crucial insights into catalytic mechanisms. For the reaction of D-amino acid oxidase with phenylglycine, a primary deuterium isotope effect of approximately 6 was observed for the substrate dehydrogenation step (k₂) when the α-hydrogen was replaced by deuterium ([α-²H]phenylglycine). nih.govresearchgate.netd-nb.info This large KIE indicates that the cleavage of the α-C-H bond is a rate-limiting step in the enzyme's reductive half-reaction. nih.govresearchgate.net Furthermore, a solvent deuterium isotope effect of ~2.8 was observed for [α-¹H]phenylglycine and ~5 for [α-²H]phenylglycine. nih.govresearchgate.net The multiplicative nature of the primary and solvent isotope effects is consistent with a highly concerted process and a symmetric transition state for the dehydrogenation step. nih.govresearchgate.netd-nb.info

The table below summarizes the kinetic isotope effects observed in the D-amino acid oxidase-catalyzed reaction of phenylglycine.

| Parameter | [α-¹H]phenylglycine (s⁻¹) | [α-²H]phenylglycine (s⁻¹) | Isotope Effect (kH/kD) | Reference(s) |

| k₂ (Substrate Dehydrogenation) | 28.8 | 4.6 | ~6 | nih.govresearchgate.netd-nb.info |

| k₋₂ (Reverse Reaction) | 4.2 | 0.9 | ~4.7 | nih.govresearchgate.net |

| Turnover (Vmax) | - | - | ~3.9 | nih.govresearchgate.netd-nb.info |

| Solvent Isotope Effect on Turnover | - | - | ~1.6 | nih.govresearchgate.netd-nb.info |

| Solvent Isotope Effect on Reduction | ~2.8 | ~5 | - | nih.govresearchgate.net |

These studies demonstrate the indispensable role of isotope exchange experiments in detailing the reaction pathways and transition state structures in both chemical and enzymatic reactions involving potassium phenylglycine.

Computational and Theoretical Chemistry of Potassium Phenylglycine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties and reaction pathways of potassium phenylglycine, focusing primarily on the behavior of the phenylglycinate anion.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems. For the phenylglycinate anion, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G**, provide detailed insights into its geometry and electronic properties. nih.gov These calculations are crucial for understanding how the anion interacts with its environment, such as a potassium cation or solvent molecules.

DFT studies on related systems, like the adsorption of phenylglycine on a copper surface, reveal that the interaction is dominated by covalent bonds, highlighting the reactivity of the molecule. aps.org When studying anions, the choice of the DFT functional is critical, as some functionals have difficulty modeling unstable organic anions. rsc.orgarxiv.org For organic anions, hybrid GGA functionals like B3PW91 and M06 have been shown to perform well in predicting electron affinities. rsc.org In cases where anions are unstable, solvation models like the IEFPCM model can be employed to achieve stabilization and obtain more accurate results. rsc.org

| Functional Class | Recommended Functional | Application | Mean Absolute Deviation (MAD) |

|---|---|---|---|

| Pure GGA | BPW91 | Electron Affinities | N/A |

| Hybrid GGA | B3PW91 | Electron Affinities | < 0.13 V (for redox potentials) |

| Meta-GGA | M06 | Electron Affinities | N/A |

| Hybrid GGA | PBE0 | Redox Potentials in Solution | < 0.13 V |

This table summarizes the performance of various DFT functionals in calculating properties of organic anions, which is relevant for the phenylglycinate anion. rsc.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately determine energetic profiles and analyze transition states. uoc.gr For systems involving potassium ions and amino acids like glycine (B1666218), ab initio calculations have been used to determine bond dissociation energies and understand the forces driving the interaction. rsc.org These methods, including Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)), can provide benchmark-quality data on the interaction energies between the potassium ion and the phenylglycinate anion. rsc.orgfrontiersin.org

The analysis of phenylglycine conformers has been successfully carried out by comparing experimental data with ab initio calculated rotational and quadrupole coupling constants, allowing for unequivocal identification of different spatial arrangements. nih.gov Such calculations are vital for understanding the stability of different conformers, which are often stabilized by intramolecular hydrogen bonds. nih.gov However, for unstable anions, standard ab initio methods like MP2 and CCSD(T) can sometimes fail to provide accurate results unless specific techniques are used to handle the unbound electron. rsc.org Modern approaches combine ab initio methods with artificial intelligence to create machine learning force fields, enabling the simulation of large biomolecules with high accuracy and efficiency, which could be applied to study the interaction of phenylglycine with proteins or other biological systems. nih.gov

Molecular orbital theory provides a framework for understanding the chemical reactivity of molecules. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy gap between the HOMO and LUMO can be used to predict a molecule's bioactivity and stability. researchgate.netresearchgate.net

For the phenylglycinate anion, the HOMO would be associated with its ability to act as a nucleophile. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In a substitution reaction, the non-bonding orbital of a nucleophilic anion would be the HOMO, and it would interact with the antibonding sigma star (σ*) orbital (the LUMO) of the electrophile. youtube.com DFT calculations are commonly used to compute the energies and shapes of these frontier orbitals. ossila.comresearchgate.net

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. ossila.com | Represents the ability to donate electrons (nucleophilicity). ossila.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. ossila.com | Represents the ability to accept electrons (electrophilicity). ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. f1000research.com These simulations provide a detailed view of the dynamic behavior of potassium phenylglycine in different environments.

The behavior of potassium phenylglycine in a solvent is a dynamic process involving constant interactions between the solute and solvent molecules. MD simulations are used to study these solvation dynamics. For instance, simulations of phenylglycine-derived chiral stationary phases in solvents like hexane (B92381) and 2-propanol show how the solvent composition affects the orientation of the molecule and the formation of hydrogen bonds. nih.gov

Simulations of glycine with potassium and sodium ions in water reveal that cations coordinate with the carboxylate group of the amino acid. f1000research.com Specifically, potassium ions were found to spend a significant amount of time in close proximity to the carboxylate group, though less time than sodium ions. f1000research.com The study of solvation dynamics on a broader scale involves understanding how the solvent structure reorganizes around a solute following electronic excitation, a process that can be monitored experimentally and simulated using advanced theoretical models. rsc.orguni-halle.de The failure of linear response approximations in many polar and ionic liquids suggests that explicit simulations are often necessary to capture the complexity of these interactions accurately. rsc.org

| Cation | Coordination State | Percentage of Simulation Time | Coordination Distance (C-Me⁺) |

|---|---|---|---|

| Na⁺ | (m) state - closer | 21% | 0.28 nm |

| Na⁺ | (l) state - further | 30% | 0.34 nm |

| K⁺ | (m) state - closer | 8% | N/A |

| K⁺ | (l) state - further | 18% | N/A |

This table, based on MD simulations of glycine, illustrates the different coordination behaviors of Na⁺ and K⁺ ions, which provides insight into how the potassium ion in potassium phenylglycine might behave in solution. f1000research.com

Phenylglycine is a flexible molecule that can adopt various three-dimensional shapes or conformations through the rotation around its single bonds. fiveable.me Conformational analysis investigates these different spatial arrangements and their relative energies. Studies on neutral phenylglycine have identified multiple stable conformers stabilized by various intramolecular hydrogen bonds, such as N-H···O=C and O-H···N interactions. nih.gov

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are instrumental in elucidating the spectroscopic signatures of potassium phenylglycine. Techniques such as Density Functional Theory (DFT) allow for the accurate prediction of vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra, which are crucial for structural validation and characterization.

The vibrational characteristics of potassium DL-phenylglycinate have been meticulously investigated through a combination of experimental Fourier-transform infrared (FT-IR) and Raman spectroscopy, and theoretical calculations. uni.wroc.plresearchgate.netresearchgate.net Computational models, specifically using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(2d,2p) basis set, have been employed to simulate the vibrational spectra of the phenylglycine anion and the potassium phenylglycinate salt. researchgate.net

These theoretical predictions are fundamental for the detailed assignment of the observed vibrational bands. The interpretation relies heavily on the calculated Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (like stretching, bending, or torsion) to each normal vibrational mode. researchgate.netresearchgate.net This approach allows for a precise assignment of spectral features to specific molecular motions.

For instance, the calculations confirm that the nitrogen atom of the amino group is involved in hydrogen bonding, which significantly influences its vibrational frequencies. researchgate.net The difference between the asymmetric and symmetric NH2 stretching wavenumbers is a key indicator of this interaction. researchgate.net Theoretical models have been developed for both the isolated phenylglycine anion and for crystalline structures, such as potassium DL-phenylglycinate, to account for intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net

Below is a table summarizing some key calculated and experimental vibrational frequencies for potassium DL-phenylglycinate, along with their assignments based on PED analysis.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment (Based on PED) |

|---|---|---|---|---|

| ν(NH₂) asym | 3354 | 3355 | 3360 | Asymmetric NH₂ stretching |

| ν(NH₂) sym | 3265 | 3267 | 3275 | Symmetric NH₂ stretching |

| ν(CH) arom | 3058 | 3060 | 3065 | Aromatic C-H stretching |

| ν(COO⁻) asym | 1595 | - | 1605 | Asymmetric COO⁻ stretching |

| ν(COO⁻) sym | 1408 | 1410 | 1415 | Symmetric COO⁻ stretching |

| δ(NH₂) | 1615 | - | 1620 | NH₂ scissoring |

| Ring (ν(CC)) | 1495 | 1496 | 1498 | Phenyl ring C-C stretching |

Note: The calculated values are based on DFT B3LYP/6-311++G(2d,2p) level of theory for the potassium DL-phenylglycinate model. Experimental values are for the crystalline solid. Dashes indicate where data is not prominent or reported. Data is compiled from findings in Ilczyszyn et al., 2009. researchgate.netresearchgate.netresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for the validation of molecular structures. nih.gov For potassium phenylglycine, this involves calculating the ¹H and ¹³C chemical shifts and comparing them with experimental data. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.govrsc.org

While extensive theoretical studies on the vibrational spectra of potassium phenylglycinate are available, detailed publications of its predicted NMR chemical shifts are scarce. However, the principles of computational NMR spectroscopy allow for a robust estimation of the factors influencing these shifts. The chemical shift of a given nucleus is highly sensitive to its local electronic environment, which is affected by through-bond and through-space interactions. nrel.gov

For the phenylglycine anion, the key determinants of the ¹H and ¹³C chemical shifts would be:

The Phenyl Group: The aromatic ring creates distinct regions of shielding and deshielding. Protons and carbons directly part of the ring will have characteristic shifts in the aromatic region of the spectrum.

The α-Carbon: This is a chiral center, and its chemical shift, along with the shift of the directly attached proton, is sensitive to the nature of the substituents (phenyl, amino, and carboxylate groups).

The Carboxylate Group (-COO⁻): The carbon of the deprotonated carboxyl group is typically deshielded and appears at a characteristic downfield position in the ¹³C NMR spectrum.

The presence of the potassium (K⁺) counter-ion in the solid state introduces additional complexity. The electrostatic interaction between the negatively charged carboxylate group and the positive potassium ion will influence the electron distribution throughout the molecule, thereby affecting the chemical shifts of all nuclei, albeit to varying degrees. Computational models for solid-state NMR must account for these crystal packing and intermolecular effects to achieve high accuracy. researchgate.net

The table below outlines the expected influences on the ¹H and ¹³C NMR chemical shifts for different parts of the potassium phenylglycine molecule, which would be the focus of a DFT-GIAO computational study for its structural validation.

| Nucleus | Atom(s) | Primary Influencing Factors on Chemical Shift |

|---|---|---|

| ¹H | Aromatic Protons (C₆H₅) | Anisotropic effect of the aromatic ring current; electronic effects of the amino-acid side chain. |

| ¹H | α-Proton (α-CH) | Electronegativity of adjacent N and C=O group; spatial orientation relative to the phenyl ring. |

| ¹H | Amino Protons (NH₂) | Hydrogen bonding (inter- and intramolecular); solvent environment; rate of proton exchange. |

| ¹³C | Aromatic Carbons (C₆H₅) | Hybridization state; substitution effects from the side chain. |

| ¹³C | α-Carbon (α-CH) | Hybridization state; influence of adjacent electronegative N and carboxylate group. |

| ¹³C | Carboxylate Carbon (COO⁻) | Hybridization state; strong deshielding effect of oxygen atoms; interaction with K⁺ counter-ion. |

Accurate prediction of these shifts requires high-level computational models that properly account for molecular conformation, and in the case of solid-state predictions, the entire crystal unit cell. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of potassium phenylglycine in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Dynamic NMR (DNMR) is a powerful technique used to study molecules that undergo chemical exchange processes on a timescale accessible to NMR experiments (typically 10⁻¹ to 10⁻⁹ seconds). slideshare.net For potassium phenylglycinate, DNMR can be employed to investigate several dynamic phenomena, including conformational changes and proton exchange.

Molecular motion, such as the rotation around single bonds, can lead to different conformations (rotamers). If the rotation is slow on the NMR timescale, separate signals may be observed for each conformer. As the temperature increases, the rate of rotation increases. This leads to the broadening of signals and their eventual coalescence into a single, time-averaged signal. youtube.comumn.edu The temperature at which the signals merge is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotational process. umn.edu Studies on phenylglycine and its derivatives have shown that they exist in various conformational states. nih.govcopernicus.org For instance, quantum mechanical and molecular dynamics studies on model dipeptides of phenylglycine have revealed degenerate conformational states stabilized by non-covalent interactions. nih.gov DNMR would allow for the experimental determination of the energy barriers between these conformers in solution.

Proton exchange, particularly of the amine (-NH₂) and carboxylate (-COO⁻) protons (or the corresponding acid form), is another process amenable to DNMR studies. The rate of this exchange is often pH and temperature-dependent. Variable temperature (VT) NMR experiments can be used to sharpen broadened resonances of exchangeable protons, providing clearer spectra and kinetic information. umn.edu Exchange spectroscopy (EXSY), a 2D NMR technique, can also be used to identify and quantify chemical exchange between different sites. youtube.com

While a simple one-dimensional ¹H or ¹³C NMR spectrum can be sufficient for the basic identification of potassium phenylglycine, the structural elucidation of more complex derivatives requires multidimensional NMR techniques. These experiments spread the NMR information across two dimensions, resolving overlapping signals and revealing correlations between different nuclei.

For a hypothetical derivative of potassium phenylglycinate, the following 2D NMR experiments would be invaluable:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the proton network within the phenylglycine moiety.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. It allows for the unambiguous assignment of which proton is attached to which carbon or nitrogen atom.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and heteronuclei (typically over two or three bonds). It is crucial for piecing together the carbon skeleton and identifying connections across quaternary carbons or heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and three-dimensional conformation of the molecule in solution.

By combining the information from these multidimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structure of complex derivatives.

Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about materials in their solid, crystalline state, making it an excellent tool for studying the polymorphs of potassium phenylglycinate. chem-soc.si Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces, which provide rich structural information. umn.edu

Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. nih.gov Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. chem-soc.si

For potassium phenylglycinate, ssNMR can:

Distinguish Polymorphs: Different crystalline forms of the same compound will have distinct local environments for the atoms, leading to different chemical shifts and line shapes in the ssNMR spectra. This makes ssNMR a powerful tool for identifying and characterizing polymorphs. chem-soc.si

Determine the Number of Molecules in the Asymmetric Unit: If there are multiple, crystallographically distinct molecules in the asymmetric unit, ssNMR will often show a corresponding multiplication of peaks for each unique atomic site.

Probe Intermolecular Interactions: ssNMR is sensitive to hydrogen bonding and other intermolecular contacts, providing insights into the crystal packing.

Furthermore, ³⁹K ssNMR can be used to directly probe the environment of the potassium cation. nih.govhuji.ac.il The ³⁹K nucleus is quadrupolar, and its NMR signal is highly sensitive to the symmetry of its local environment. huji.ac.il Although quadrupolar effects often dominate the spectra, high-field NMR experiments can resolve differences in chemical shifts and quadrupolar coupling constants, providing valuable data on the K⁺ coordination environment in different crystalline forms. nih.gov

Determining the absolute configuration of a chiral molecule like phenylglycine is a critical task. One of the most common NMR methods for this purpose involves the use of chiral derivatizing agents (CDAs). researchgate.netscribd.com A CDA is an enantiomerically pure reagent that reacts with both enantiomers of a chiral substrate to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for their distinction. researchgate.net

The process typically involves:

Reacting the racemic or enantiomerically enriched phenylglycine with both the (R)- and (S)-enantiomers of a CDA.

Recording the ¹H NMR spectra of the resulting diastereomeric products.

Comparing the chemical shifts of the protons in the two diastereomers. The differences in chemical shifts (Δδ values) are then analyzed.

A widely used model, such as the one developed for Mosher's acid (MTPA), correlates the sign of the Δδ (δR - δS) values for protons near the chiral center to the absolute configuration of the substrate. illinois.edu

Interestingly, phenylglycine derivatives themselves can be used as CDAs. For example:

Boc-phenylglycine (BPG) has been shown to be an excellent CDA for determining the absolute configuration of α-chiral primary amines. researchgate.netacs.org

Phenylglycine methyl ester (PGME) has been developed as a CDA for determining the absolute configuration of carboxylic acids. illinois.edu

This reciprocal utility highlights the importance of the well-defined stereochemical and conformational properties of the phenylglycine scaffold in the development of NMR methods for stereochemical analysis.

X-ray Diffraction Studies of Potassium Phenylglycinate and its Complexes

The crystal structure of potassium DL-phenylglycinate (PGLYK) has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis provides a detailed picture of the ionic interactions and hydrogen bonding network that defines the solid-state structure. The key structural features are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈KNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

| Temperature of Data Collection | 100 K |

| Potassium (K⁺) Coordination | Each K⁺ ion is surrounded by five oxygen atoms and one nitrogen atom, forming a distorted octahedron. |

| Key Hydrogen Bonds | Intramolecular N–H⋯O hydrogen bond with a length of 2.713(2) Å. |

| Intermolecular N–H⋯π contacts between amino groups and phenyl rings of adjacent molecules. | |

| Molecular Packing | The crystal packing is significantly influenced by the K⁺ coordination and the network of hydrogen bonds, including the N–H⋯π interactions. researchgate.net |

The structure consists of phenylglycine anions and potassium cations. researchgate.net The coordination of the potassium ion by both the carboxylate oxygen atoms and the nitrogen atom of the amino group is a crucial feature of the structure. Furthermore, the presence of both intramolecular hydrogen bonds within the phenylglycinate anion and intermolecular N–H⋯π interactions contributes significantly to the stability of the crystal lattice. researchgate.net This detailed structural information is vital for understanding the physicochemical properties of solid potassium phenylglycinate and for computational modeling studies.

Co-crystallization with Chiral Inducers and Ligands

Co-crystallization is a powerful technique for creating novel solid forms with tailored properties. In the context of potassium phenylglycine, co-crystallization with specific chiral molecules, known as inducers or ligands, can be utilized for chiral resolution and the study of stereospecific interactions. While research may not focus exclusively on the potassium salt, the principles derived from phenylglycine and its derivatives are directly applicable.

(S)-phenylglycine has been effectively used as a chiral auxiliary to resolve racemic mixtures of chiral-at-metal rhodium complexes. rsc.org In this process, the racemic complex reacts with enantiopure (S)-phenylglycine to form diastereomeric mixtures, which can then be separated. rsc.org This demonstrates the capacity of the phenylglycine moiety to induce chirality and form specific crystalline structures based on stereochemical recognition.

The formation of multicomponent crystals, where a chiral molecule like a phenylglycine derivative serves as a host, is driven by the presence of multiple supramolecular synthons within the molecule. mdpi.com These synthons, or reliable recognition motifs, allow for the formation of various binary crystalline complexes with selected guest molecules. mdpi.com The study of such co-crystals provides fundamental insights into molecular recognition processes. mdpi.com

Supramolecular Interactions in the Solid State

In these systems, protonated phenylglycine molecules can form O-H···Cl type one-dimensional hydrogen bond chains, creating a robust framework. mdpi.com The amino and carboxyl groups of phenylglycine are primary sites for hydrogen bonding, often forming head-to-tail interactions that lead to layered structures. nih.gov Furthermore, the phenyl ring allows for π-π stacking and hydrophobic interactions, which further stabilize the crystal packing. nih.gov The interplay between strong, directional hydrogen bonds and weaker, dispersive forces like van der Waals interactions is critical for the stability of the resulting crystal form. nih.govrsc.org The type and pattern of these supramolecular motifs can be influenced by the presence of co-formers or solvent molecules during crystallization. mdpi.com

| Interaction Type | Participating Groups | Significance in Crystal Structure |

| Hydrogen Bonding | Amino group (N-H), Carboxyl group (C=O, O-H), Potassium ion interactions | Directs molecular assembly into chains or layers, crucial for crystal stability. nih.govmdpi.com |

| π-π Stacking | Phenyl rings | Contributes to packing efficiency and stabilization of the lattice. nih.gov |

| Electrostatic Interactions | Potassium ion (K+), Carboxylate group (COO-) | Strong ionic forces that are fundamental to the salt's structure. rsc.org |

| Hydrophobic Interactions | Phenyl rings | Influence the orientation of non-polar groups within the crystal. nih.gov |

Vibrational Spectroscopy (IR and Raman) for Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a non-destructive means to probe molecular structure and monitor chemical reactions in real time.

In Situ IR and Raman Monitoring of Reaction Pathways

In situ Raman spectroscopy is a powerful process analytical technology (PAT) tool for monitoring crystallization processes and chemical reactions as they occur. acs.orgresearchgate.net This technique can track the temporal evolution of reactants, intermediates, and products, providing critical data for mechanistic understanding and process control. acs.org For instance, the transformation of different polymorphic forms of a compound can be followed in real-time by observing changes in the Raman spectra, which are sensitive to the crystalline phase. researchgate.net

In the context of reactions involving phenylglycine, Raman spectroscopy could be used to monitor the progress of a synthesis or a resolution process. acs.org By building a calibration model, quantitative information on the concentration of different species in the reaction mixture can be obtained. dtu.dk The technique is particularly advantageous for analyzing aqueous media, making it suitable for many biocatalytic conversions. dtu.dk The ability to monitor enantiomeric excess online has been demonstrated in the deracemization of related compounds like N-(2-chlorobenzylidene)phenylglycine amide (NCPA), where Raman spectroscopy could distinguish between the racemic compound and the single enantiomer crystals. acs.org

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) for Surface Studies

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile surface-sensitive technique used for analyzing the molecular composition of samples with minimal preparation. mdpi.com It is particularly useful for studying biological and chemical samples in their native state, including aqueous solutions and solid surfaces. diva-portal.orgmdpi.com The technique works by measuring the infrared spectrum of the thin layer of sample in contact with an ATR crystal. mdpi.com

For potassium phenylglycine, ATR-FTIR can be employed to study surface phenomena, such as its interaction with different materials or its behavior in thin films. diva-portal.org The spectral fingerprints obtained can identify functional groups and their modifications. mdpi.com For example, the characteristic absorption bands for the amine and carboxylate groups, as well as the phenyl ring, can be monitored. In studies of similar biomolecules, ATR-FTIR has been used to investigate structural changes and membrane permeation. diva-portal.org This approach could be applied to monitor reactions occurring at a solid-liquid interface or to characterize surface-adsorbed layers of potassium phenylglycine.

| Technique | Application to Potassium Phenylglycine | Key Information Obtained |

| In Situ Raman | Real-time monitoring of synthesis or crystallization. | Reaction kinetics, polymorphic transformations, endpoint detection, changes in enantiomeric excess. acs.orgresearchgate.net |

| ATR-FTIR | Analysis of surfaces, thin films, or solid-liquid interfaces. | Surface functional groups, adsorption behavior, structural changes upon interaction with surfaces. mdpi.comdiva-portal.org |

Advanced Mass Spectrometry for Reaction Intermediate Elucidation

Mass spectrometry is an indispensable tool for identifying and structurally characterizing molecules by measuring their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Support

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. mdpi.com This capability is crucial for identifying unknown compounds, such as reaction intermediates or metabolites, and for confirming the structure of synthesized products. researchgate.net

In the study of phenylglycine derivatives, electrospray ionization (ESI) coupled with HRMS has been used to identify metabolites formed during in vitro incubations with human liver microsomes. acs.org For example, the formation of a hydroxylated metabolite of 3-(N-phenylamino)alanine was confirmed by its accurate mass measurement in negative ion mode. acs.org Similarly, HRMS is routinely used to characterize newly synthesized phenylglycine compounds, where the experimentally measured mass is compared to the calculated mass of the expected ion, providing strong evidence for the proposed structure. mdpi.com This technique is instrumental in elucidating reaction pathways by trapping and identifying transient intermediates that would otherwise be undetectable. acs.org

| Phenylglycine Derivative | Ion | Calculated m/z | Experimental m/z | Reference |

| Methyl 5′-(Bromo)-2′-(iodo)phenylglycinate | [M + H]⁺ | 369.8934 | 369.8931 | mdpi.com |

| Methyl 4′-(Bromo)-2′-(iodo)-phenylglycinate | [M + H]⁺ | 369.8934 | 369.8939 | mdpi.com |

| Methyl N,N-Dimethyl-2′-(iodo)phenylglycinate | [M + H]⁺ | 320.0142 | 320.0142 | mdpi.com |

| 3-(4'-hydroxy-N-phenylamino)alanine | [M - H]⁻ | 195.0771 | 195.0781 | acs.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful and sensitive analytical technique for the investigation of non-covalent interactions in supramolecular chemistry and biochemistry. nih.govnih.gov The "soft" nature of the ESI process allows for the transfer of intact, non-covalently bound complexes from the solution phase to the gas phase with minimal fragmentation, enabling the direct determination of their stoichiometry and providing insights into their relative stabilities. nih.govnih.gov This technique is particularly valuable for studying the interactions between metal ions and organic ligands, such as the formation of complexes involving potassium and phenylglycine.

The principle of ESI-MS involves the creation of a fine spray of charged droplets from a sample solution by applying a strong electric field. researchgate.net As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions of the analyte molecules, including intact non-covalent complexes. researchgate.net These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z), allowing for the identification of the different species present in the original solution. The stoichiometry of a non-covalent complex can be readily determined from the mass of the detected ion. nih.gov

Research has demonstrated the utility of ESI-MS in characterizing non-covalent complexes that include potassium ions and phenylglycine moieties within larger molecular assemblies. Although studies focusing exclusively on the simple binary complex of potassium and phenylglycine are not extensively detailed in the literature, the principles of its study via ESI-MS can be inferred from research on more complex systems.

For instance, in the study of peptidocalixarenes, which are macrocyclic host molecules, ESI-MS has been employed to analyze their complexation with various alkali-metal cations, including potassium. srce.hr In these experiments, a peptidocalixarene bearing phenylglycine units was shown to form non-covalent complexes with potassium ions in solution. The resulting complex, transferred to the gas phase by ESI, could be detected and its stoichiometry confirmed by its specific m/z value. Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a specific ion, can provide further structural information and insights into the stability of the non-covalent interaction. srce.hr

Another area where the non-covalent interaction between potassium and phenylglycine-containing species has been observed is in the enantioselective analysis of amino acids. In studies utilizing a chiral copper(II) complex for the differentiation of phenylglycine enantiomers, potassium carbonate was used in the sample solution. rsc.orgnih.gov ESI-MS analysis of these solutions revealed the presence of potassium-adducted ions of the copper-phenylglycine complex. rsc.orgnih.gov The formation of these K-adducted species demonstrates the propensity of the phenylglycine-containing complex to non-covalently bind with potassium ions under the experimental conditions.

The following table summarizes representative findings from studies where non-covalent complexes involving potassium and phenylglycine units were analyzed by ESI-MS.

| Host/Complex System | Observed Potassium-Phenylglycine Interaction | ESI-MS Conditions & Observations | Reference |

| Peptidocalixarene with phenylglycine units | Formation of a complex between the peptidocalixarene and K⁺ ions. | Positive ion mode ESI-MS. The stoichiometry of the non-covalent complex was determined from the m/z value. MS/MS was used to study the fragmentation pathways. | srce.hr |

| Chiral Copper(II) complex with phenylglycine | Formation of a potassium-adducted ion of the copper-phenylglycine complex, e.g., K[CuII(S,S-L)(Phg–2H)]⁺. | ESI-MS analysis in the presence of K₂CO₃. The potassium adducts were detected alongside the primary complex ions. | rsc.orgnih.gov |

Applications in Advanced Organic Synthesis and Catalysis

Potassium Phenylglycine as a Chiral Auxiliary and Ligand Precursor

The chiral nature of phenylglycine makes its potassium salt a valuable precursor for chiral auxiliaries and ligands. These tools are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Derivatives of phenylglycine are effective chiral auxiliaries for inducing asymmetry in the formation of new carbon-carbon bonds. A notable application is in the diastereoselective Strecker synthesis of α-amino acids. In this reaction, (R)-phenylglycine amide, derived from the phenylglycine scaffold, is used to control the stereochemical outcome. nih.gov The process involves the reaction of an aldehyde or ketone with the chiral auxiliary, followed by the addition of a cyanide source.

A key feature of this method is the in situ crystallization-induced asymmetric transformation. This phenomenon allows for one diastereomer of the resulting α-amino nitrile to selectively precipitate from the solution. nih.govrug.nl The other diastereomer, remaining in solution, can epimerize, eventually converting almost entirely to the less soluble, desired diastereomer. This process leads to exceptionally high diastereomeric ratios (dr > 99:1) and good to excellent isolated yields (76–93%). nih.govacs.org For instance, the reaction involving pivaldehyde can be optimized by adjusting solvents and temperature to achieve a 93% yield with a diastereomeric ratio greater than 99:1. rug.nl